9-(tert-Butyl)-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one
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Overview
Description
9-(tert-Butyl)-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one is a complex organic compound that belongs to the class of azepinoindoles. This compound is characterized by the presence of a tert-butyl group, which is known for its bulky nature and significant influence on the compound’s reactivity and stability .
Preparation Methods
The synthesis of 9-(tert-Butyl)-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the cyclization and alkylation processes . Industrial production methods may involve optimization of these reactions to enhance yield and purity, often utilizing catalytic systems and continuous flow reactors to scale up the synthesis .
Chemical Reactions Analysis
9-(tert-Butyl)-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The tert-butyl group can be substituted under specific conditions, often involving nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various functionalized derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism by which 9-(tert-Butyl)-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group plays a crucial role in modulating the compound’s binding affinity and specificity . The compound can inhibit or activate specific pathways, leading to its observed biological effects. Molecular docking studies have shown that it can bind to active sites of enzymes, thereby influencing their activity .
Comparison with Similar Compounds
Compared to other azepinoindoles, 9-(tert-Butyl)-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one is unique due to the presence of the tert-butyl group, which significantly affects its chemical reactivity and biological activity . Similar compounds include:
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Azepino[3,4,5-cd]indoles:
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a compound of interest in various scientific research fields .
Properties
IUPAC Name |
9-tert-butyl-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-20(2,3)12-8-9-17-14(10-12)15-11-18(23)21-16-7-5-4-6-13(16)19(15)22-17/h4-10,22H,11H2,1-3H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBVDCKGYBXQAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC3=C2CC(=O)NC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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